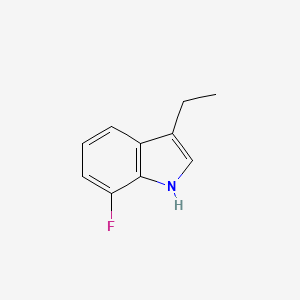
3-Ethyl-7-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Ethyl-7-fluoro-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in drug development. The specific substitution pattern of the ethyl group at the 3-position and a fluorine atom at the 7-position may influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies such as Fischer indolization, cycloaddition reactions, or alkylation. For instance, a related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was synthesized using a one-pot three-component reaction involving 1H-indole, 4-nitrobenzaldehyde, and ethanethiol with a Lewis acid catalyst . Another example is the synthesis of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate from L-tryptophan, which demonstrates the versatility of indole derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by single crystal X-ray diffraction (XRD) analysis. For example, the crystal structure of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate revealed a planar indole moiety with specific dihedral angles formed with substituent groups . Similarly, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate provided insights into its orthorhombic system and space group .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cycloadditions, alkylation, and cyclization. For instance, the Staudinger [2+2] cycloaddition reaction was used to synthesize (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one . Additionally, the domino cyclization/trifluoromethylation strategy was employed to synthesize 3-(trifluoromethyl)indoles using fluoroform-derived CuCF3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. Vibrational spectroscopy techniques such as FTIR and FT-Raman, along with NMR spectroscopy, are used to characterize these compounds. For example, the vibrational data of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole were supported by anharmonic frequency calculations using DFT/B3LYP theory . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential (MEP), are also analyzed to understand the reactivity and interaction potential of these molecules .
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
Indole derivatives, including 3-Ethyl-7-fluoro-1H-indole, play a critical role in synthetic and medicinal chemistry due to their presence in numerous bioactive compounds. The synthesis of indoles has been a topic of significant interest, leading to the development of various strategies for constructing the indole nucleus. Indole synthesis methods have been classified based on the bond formation in the five-membered ring, highlighting the diverse approaches to access indole frameworks. This classification aids in understanding the synthetic routes and facilitates the discovery of new methodologies for indole construction, including those involving substitutions at specific positions like 3-Ethyl-7-fluoro-1H-indole (Taber & Tirunahari, 2011).
Pharmacokinetics and Biological Roles
Indoles and their derivatives, including the structurally related Indole-3-Carbinol (I3C) and its derivatives, demonstrate pleiotropic protective effects on chronic liver injuries and other conditions. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to viral replication and metabolism. The pharmacokinetics and protective roles of indole derivatives in chronic liver diseases underline their potential for therapeutic applications, suggesting a similar scope for 3-Ethyl-7-fluoro-1H-indole in related research areas (Wang et al., 2016).
Umpolung and C2-Functionalization
The concept of umpolung, or polarity inversion, has been applied to indole derivatives to facilitate C2-functionalization, an approach that may be relevant for modifying 3-Ethyl-7-fluoro-1H-indole. This strategy enables the introduction of diverse functional groups at the C2 position of indoles, overcoming the limitations of traditional reactivity and opening avenues for synthesizing novel indole-based compounds with potential applications in pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Biological Potential and Therapeutic Applications
Indole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural diversity of indole compounds contributes significantly to their pharmacological profiles, suggesting that 3-Ethyl-7-fluoro-1H-indole could possess similar therapeutic potentials. Research into the biological and medicinal applications of indole derivatives continues to reveal new therapeutic possibilities and mechanisms of action, highlighting the importance of indole scaffolds in drug discovery (Ali, Dar, Pradhan, & Farooqui, 2013).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .
Zukünftige Richtungen
Indole derivatives have been the focus of many researchers due to their diverse biological activities and potential therapeutic applications . They have been investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is expected that 3-Ethyl-7-fluoro-1H-indole and other indole derivatives will continue to be explored for their potential therapeutic properties .
Eigenschaften
IUPAC Name |
3-ethyl-7-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-6,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZBQWGJHFSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-7-fluoro-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

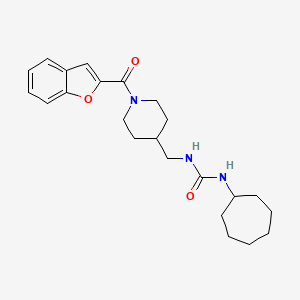
![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)
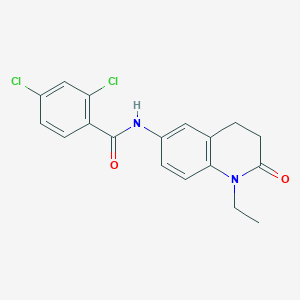
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)
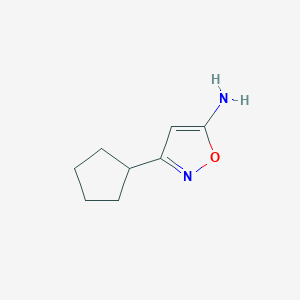
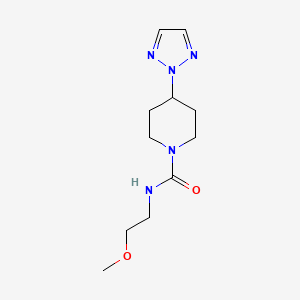
![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)
![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)
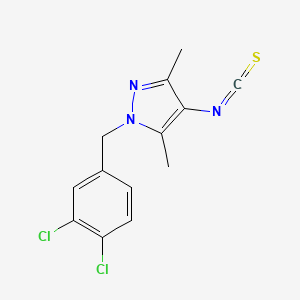
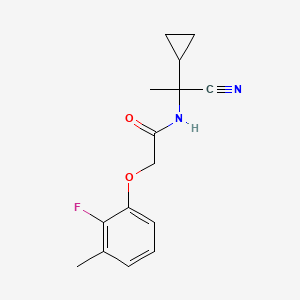
![3-[(3S,6R,9S,12R,15S,18R,22S)-22-[(2S)-Dodecan-2-yl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-9-yl]propanamide](/img/structure/B2543872.png)
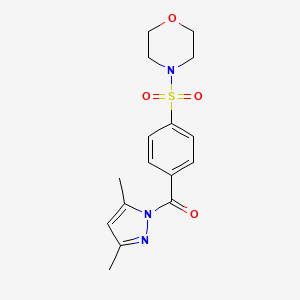
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2543875.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2543876.png)